3-(4-Bromophenyl)-1,4,2-dioxazol-5-one
CAS No.:
Cat. No.: VC18629643
Molecular Formula: C8H4BrNO3
Molecular Weight: 242.03 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C8H4BrNO3 |
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Molecular Weight | 242.03 g/mol |
IUPAC Name | 3-(4-bromophenyl)-1,4,2-dioxazol-5-one |
Standard InChI | InChI=1S/C8H4BrNO3/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H |
Standard InChI Key | BTCTXXAUTWZPOQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=NOC(=O)O2)Br |
Chemical Identity and Structural Features
3-(4-Bromophenyl)-1,4,2-dioxazol-5-one belongs to the class of 1,4,2-dioxazol-5-ones, which are five-membered heterocycles containing two oxygen atoms and one nitrogen atom in a 1,4,2-oxygenation pattern. The compound’s IUPAC name, 3-(4-bromophenyl)-1,4,2-dioxazol-5-one, reflects the bromophenyl group at position 3 of the dioxazolone ring . Its molecular structure has been validated through spectroscopic and crystallographic methods, with the canonical SMILES representation C1=CC(=CC=C1C2=NOC(=O)O2)Br
encoding the connectivity of the bromophenyl-dioxazolone system .
The compound’s stability is attributed to the resonance stabilization of the dioxazolone ring, which mitigates the explosive tendencies associated with conventional acyl azides. Differential scanning calorimetry (DSC) studies on analogous dioxazolones, such as 3-phenyl-1,4,2-dioxazol-5-one, demonstrate no significant decomposition below 100°C, contrasting sharply with benzoyl azide, which rapidly degrades at elevated temperatures .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₄BrNO₃ | |
Molecular Weight | 242.03 g/mol | |
IUPAC Name | 3-(4-Bromophenyl)-1,4,2-dioxazol-5-one | |
Thermal Stability (DSC) | No decomposition below 100°C |
Synthesis and Scalability
The synthesis of 3-(4-bromophenyl)-1,4,2-dioxazol-5-one follows a modular two-step protocol derived from methods developed for its phenyl analogue .
Step 1: Formation of 4-Bromobenzohydroxamic Acid
4-Bromobenzohydroxamic acid is prepared by treating 4-bromobenzoyl chloride with hydroxylamine hydrochloride under basic aqueous conditions. This intermediate is isolated via acid-base extraction and recrystallization.
Step 2: Cyclization with 1,1'-Carbonyldiimidazole (CDI)
The hydroxamic acid undergoes cyclodehydration with CDI in ethyl acetate at room temperature. The reaction proceeds via nucleophilic attack of the hydroxamate oxygen on the carbonyl carbon of CDI, followed by imidazole elimination. After quenching with 1 N HCl and purification via solvent exchange (ethyl acetate to toluene), the product is obtained as a white solid in 72% yield .
Large-Scale Considerations:
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Solvent Selection: Ethyl acetate and toluene are preferred for their low toxicity and ease of removal.
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Safety: The absence of exothermic decomposition (as confirmed by DSC) allows kilogram-scale synthesis without specialized equipment .
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Purity: Filtration through Celite and recrystallization from toluene yield >98% purity by ¹H NMR .
Thermal and Chemical Stability
The bromophenyl-dioxazolone exhibits exceptional thermal stability, a critical advantage over traditional acyl azides. DSC studies on analogous compounds show no exothermic peaks between −20°C and 100°C, indicating no latent decomposition pathways . This stability enables:
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Long-Term Storage: No refrigeration required, unlike benzoyl azides.
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Reaction Compatibility: Safe use in high-temperature reactions (e.g., 60–100°C) .
Comparative DSC data for benzoyl azide and 3-phenyl-dioxazolone reveal stark differences:
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Benzoyl Azide: Decomposes explosively at 60°C (ΔH = −290 kJ/mol) .
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3-Phenyl-Dioxazolone: No decomposition after three heating-cooling cycles .
Applications in Organic Synthesis
Rh(III)-Catalyzed C–H Amidation
3-(4-Bromophenyl)-1,4,2-dioxazol-5-one serves as a nitrene precursor in Cp*Rh(III)-catalyzed C–H amidation reactions. The mechanism involves:
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Nitrene Transfer: Rhodium-mediated cleavage of the N–O bond generates an acyl nitrene intermediate.
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C–H Activation: Directed ortho C–H bond activation on arenes or heteroarenes.
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Amidation: Insertion of the nitrene into the C–Rh bond, followed by reductive elimination .
Example Reaction:
A 50 mmol-scale amidation of 1-(4-bromophenyl)ethanone O-methyl oxime with 3-(4-bromophenyl)-1,4,2-dioxazol-5-one yields N-(4-bromophenyl)benzamide in 85% yield after 18 h at 60°C .
Table 2: Representative Amidation Results
Substrate | Catalyst Loading | Yield | Reference |
---|---|---|---|
2-Phenylpyridine | 0.5 mol% [Cp*RhCl₂]₂ | 92% | |
1-(4-Bromophenyl)ethanone Oxime | 1.0 mol% [Cp*RhCl₂]₂ | 85% |
Post-Functionalization via Cross-Coupling
The bromine substituent enables Suzuki-Miyaura cross-coupling with aryl boronic acids, expanding access to biaryl-amidated products. For example, palladium-catalyzed coupling of the bromophenyl-dioxazolone with phenylboronic acid introduces a second aryl group at the para position.
Analytical Characterization
Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.4 Hz, 2H, ArH), 7.70 (d, J = 8.4 Hz, 2H, ArH), 5.21 (s, 1H, ring CH).
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HRMS (ESI+): m/z calcd for C₈H₄BrNO₃ [M+H]⁺ 241.9401, found 241.9398 .
Comparison with Related Compounds
3-Phenyl-1,4,2-dioxazol-5-one vs. 3-(4-Bromophenyl)-1,4,2-dioxazol-5-one:
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Reactivity: The bromine substituent slightly reduces electrophilicity at the nitrene center due to electron-withdrawing effects.
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Applications: Bromine allows cross-coupling, whereas the phenyl analogue is limited to amidation .
Benzoyl Azide vs. Dioxazolones:
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